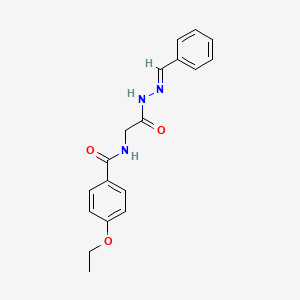
Benzoic acid, 4-(3,4,5-trimethoxybenzamido)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido benzoico, 4-(3,4,5-trimetoxibenzamido)- es un compuesto orgánico que pertenece a la clase de los ácidos benzoicos. Se caracteriza por la presencia de una parte de ácido benzoico sustituida con un grupo 3,4,5-trimetoxibenzamido.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido benzoico, 4-(3,4,5-trimetoxibenzamido)- normalmente implica la reacción de ácido 3,4,5-trimetoxibenzoico con una amina adecuada en condiciones específicas. Un método común es la reacción de condensación entre ácido 3,4,5-trimetoxibenzoico y ácido 4-aminobenzoico en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente .
Métodos de producción industrial
Los métodos de producción industrial para ácido benzoico, 4-(3,4,5-trimetoxibenzamido)- son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. El proceso implica la misma reacción de condensación, pero con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido benzoico, 4-(3,4,5-trimetoxibenzamido)- experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas correspondientes.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración y la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución electrófila a menudo requieren reactivos como ácido nítrico (HNO3) para la nitración y halógenos (Cl2, Br2) para la halogenación.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y otras formas reducidas.
Sustitución: Ácidos nitrobenzoicos, ácidos benzoicos halogenados y otros derivados sustituidos.
Aplicaciones Científicas De Investigación
Ácido benzoico, 4-(3,4,5-trimetoxibenzamido)- tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de ácido benzoico, 4-(3,4,5-trimetoxibenzamido)- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, exhibiendo así actividad anticancerígena. Los objetivos moleculares y vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Ácido benzoico, 4-(3,4,5-trimetoxibenzamido)- se puede comparar con otros compuestos similares, como:
Ácido 3,4,5-trimetoxibenzoico: Un precursor en la síntesis del compuesto, conocido por su uso en síntesis orgánica y como reactivo.
Ácido 4-aminobenzoico: Otro precursor, comúnmente utilizado en la síntesis de diversos derivados del ácido benzoico.
Éter trimetílico del ácido gálico:
La singularidad del ácido benzoico, 4-(3,4,5-trimetoxibenzamido)- radica en su patrón de sustitución específico y las propiedades resultantes, lo que lo hace adecuado para una amplia gama de aplicaciones.
Propiedades
Número CAS |
54057-51-1 |
|---|---|
Fórmula molecular |
C17H17NO6 |
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
4-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C17H17NO6/c1-22-13-8-11(9-14(23-2)15(13)24-3)16(19)18-12-6-4-10(5-7-12)17(20)21/h4-9H,1-3H3,(H,18,19)(H,20,21) |
Clave InChI |
CSHJCFPMERZZTN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)



![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011026.png)
![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)




